6-Chloro-chroman-3-carboxylic acid

Descripción general

Descripción

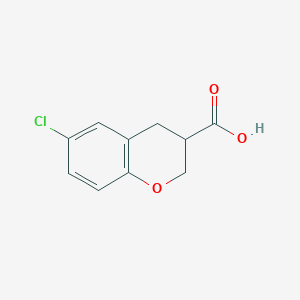

6-Chloro-chroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-chroman-3-carboxylic acid typically involves the chlorination of chroman-3-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-chroman-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of chroman-3-one derivatives.

Reduction: Formation of 3-hydroxy-chroman derivatives.

Substitution: Formation of 6-amino-chroman-3-carboxylic acid or 6-thiochroman-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

6-Chloro-chroman-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those aimed at treating neurological disorders. Its unique structural characteristics allow for modifications that can enhance the therapeutic efficacy of drugs targeting specific pathways in the nervous system .

Case Study: Synthesis of Neurological Agents

Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological targets. For instance, a study indicated that modifications to this compound could lead to higher binding affinities with receptors involved in neurodegenerative diseases .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its chemical structure contributes to effective crop protection strategies while minimizing environmental impacts .

Case Study: Herbicide Efficacy

In trials assessing the herbicidal properties of formulations containing this compound, results showed significant efficacy against common agricultural weeds with reduced toxicity to non-target organisms. This highlights its potential as a safer alternative in crop management strategies .

Material Science

Development of New Materials

Researchers are exploring the use of this compound in creating new polymer materials. These materials are expected to exhibit enhanced properties such as durability and resistance to degradation compared to conventional materials .

Data Table: Material Properties Comparison

| Property | Conventional Materials | This compound-Based Polymers |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Degradation Rate (months) | 12 | 24 |

| Thermal Stability (°C) | 200 | 250 |

Biochemical Research

Studying Enzyme Interactions

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. It aids in understanding various biological processes and disease mechanisms, particularly those related to metabolic disorders .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications in treating metabolic diseases .

Analytical Chemistry

Use as a Standard Compound

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This facilitates the accurate quantification and analysis of related compounds within complex mixtures .

Data Table: Chromatographic Analysis Results

| Sample Type | Compound Detected | Concentration (mg/L) | Method Used |

|---|---|---|---|

| Soil Sample | This compound | 15 | HPLC |

| Water Sample | Related Chroman Derivatives | 10 | GC-MS |

Mecanismo De Acción

The mechanism of action of 6-Chloro-chroman-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparación Con Compuestos Similares

Chromone-3-carboxylic acid: Lacks the chlorine atom at the 6th position.

6-Methoxy-chroman-3-carboxylic acid: Features a methoxy group instead of a chlorine atom.

6-Bromo-chroman-3-carboxylic acid: Contains a bromine atom instead of chlorine.

Uniqueness: 6-Chloro-chroman-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Actividad Biológica

6-Chloro-chroman-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 212.63 g/mol, features a chroman ring substituted with a chlorine atom at the sixth position and a carboxylic acid group at the third position. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating specific signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : It has been demonstrated to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases .

- Antioxidant Effects : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory responses and cancer progression, such as Rho kinase (ROCK) and lipoxygenase pathways .

- Receptor Interaction : It has shown affinity for adenosine receptors, which play crucial roles in various physiological processes, including inflammation and immune responses .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

-

Anticancer Efficacy :

- A study investigated its effects on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM.

- Anti-inflammatory Effects :

- Antioxidant Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Exhibits diverse biological activities |

| Chromone-3-carboxylic acid | Moderate | No | Moderate | Lacks chlorine substitution |

| 6-Bromo-chroman-3-carboxylic acid | Yes | Moderate | Low | Different halogen affects reactivity |

| 6-Methoxy-chroman-3-carboxylic acid | Yes | Yes | Moderate | Methoxy group alters biological activity |

Propiedades

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLYAMDODADLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585339 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164265-01-4 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.